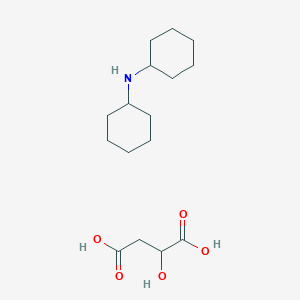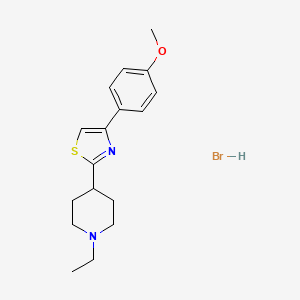
4-Methyl-2-(oxolan-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(oxolan-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure with a methyl group at the 4-position and an oxolan (tetrahydrofuran) ring at the 2-position. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxolan-3-yl)quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline core .
Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent. This method is known for its high yield and efficiency in producing quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance reaction efficiency and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-catalyzed cyclization, are commonly used in large-scale synthesis. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(oxolan-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under acidic or basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(oxolan-3-yl)quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(oxolan-3-yl)quinoline involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to intercalate into DNA and disrupt its structure contributes to its antimicrobial and antimalarial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 4-Methyl-2-(oxolan-3-yl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
4-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial activity.
Uniqueness
This compound is unique due to the presence of both a methyl group and an oxolan ring, which confer distinct chemical and biological properties. The oxolan ring enhances the compound’s solubility and bioavailability, while the methyl group can influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
87991-97-7 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-methyl-2-(oxolan-3-yl)quinoline |
InChI |
InChI=1S/C14H15NO/c1-10-8-14(11-6-7-16-9-11)15-13-5-3-2-4-12(10)13/h2-5,8,11H,6-7,9H2,1H3 |
InChI-Schlüssel |
YXDKQSHXCUBKQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)C3CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)



![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)


methanone](/img/structure/B14378853.png)
